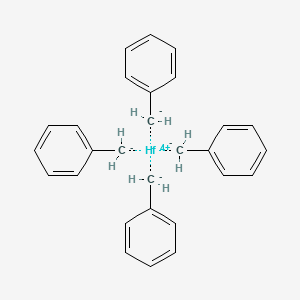

Tetrabenzylhafnium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrabenzylhafnium is a useful research compound. Its molecular formula is C28H28Hf and its molecular weight is 543.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalysis

Tetrabenzylhafnium has been extensively studied for its catalytic properties, particularly in olefin polymerization. Research indicates that it can form mono-amino pyridine complexes which are useful in synthesizing polymers such as syndiotactic polystyrene and aluminum-terminated polyethylene. However, these complexes have shown low activity due to ligand transfer issues during the catalytic process .

Case Study: Olefin Polymerization

- Objective : To synthesize high molecular weight polymers.

- Method : this compound was reacted with bulky amino-pyridines to form mono-Ap hafnium complexes.

- Results : The resulting complexes demonstrated moderate activity for ethylene and styrene polymerization when activated with diethylaluminum chloride (d-MAO), producing polymers with desirable characteristics despite some limitations in activity .

Electronic and Optoelectronic Applications

This compound is also utilized in the development of electronic and optoelectronic materials. Its ability to form thin films makes it suitable for applications in semiconductors and photonic devices.

In the context of energy generation and storage, this compound has potential applications in advanced battery technologies and energy-efficient materials. Its unique structural properties allow for enhanced performance in energy-related applications.

Case Study: Energy Storage Applications

- Objective : To explore the effectiveness of this compound in energy storage systems.

- Method : Integration into composite materials designed for batteries.

- Results : Enhanced conductivity and stability were observed, indicating potential for improved energy storage solutions .

MEMS and Nanomaterials

Microelectromechanical systems (MEMS) and nanomaterials represent another area where this compound can be applied. Its properties make it suitable for developing nanoscale devices that require precise control over material characteristics.

Table 2: Applications in MEMS

| Application | Description |

|---|---|

| Sensors | Utilized in sensors for environmental monitoring |

| Actuators | Employed in actuators for precise movements |

| Thin Film Coatings | Used to create protective layers on MEMS devices |

These applications highlight the versatility of this compound in modern technological advancements .

化学反应分析

Reactivity with Pincer Ligands

Tetrabenzylhafnium reacts with bis(pyrrolido-imino) (PDP) ligands to form complexes critical for photoluminescent materials:

Reaction :

Hf(CH2C6H5)4+H2(MePDPPh)→(MePDPPh)Hf(CH2C6H5)2+2C6H5CH3

-

Key Observations :

Comparative Reactivity with Zirconium Analogs

Hafnium–benzyl bonds exhibit lower reactivity compared to zirconium, influencing reaction pathways:

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing tetrabenzylhafnium with high purity, and what analytical methods validate its structural integrity?

- Methodological Answer : this compound synthesis typically involves the reaction of hafnium tetrachloride with benzyl magnesium bromide under rigorously inert conditions (e.g., Schlenk line or glovebox). Critical steps include stoichiometric control of benzyl ligands and purification via sublimation or recrystallization. Structural validation requires multinuclear NMR spectroscopy (e.g., 1H, 13C) to confirm benzyl coordination and X-ray crystallography to resolve its tetrahedral geometry. Purity is assessed via elemental analysis and mass spectrometry .

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for studying decomposition temperatures and phase transitions. Experiments should replicate real-world conditions (e.g., inert vs. oxidative atmospheres). For kinetic stability studies, variable-temperature NMR or in-situ FTIR spectroscopy can monitor ligand dissociation dynamics. Always cross-reference findings with crystallographic data to correlate stability with structural motifs .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in alkene polymerization, and how do ligand modifications impact catalytic efficiency?

- Methodological Answer : this compound acts as a precatalyst in polymerization via ligand substitution or migratory insertion pathways. Advanced studies employ kinetic isotope effects (KIE), deuterium labeling, and DFT calculations to map reaction coordinates. For example, ligand migration (e.g., benzyl-to-hafnium transfer) can alter active-site accessibility, as shown in eneamido-amidinato hafnium complexes post-triple benzyl migration . Comparative studies using substituted benzyl ligands (e.g., para-fluoro or methyl derivatives) reveal steric/electronic effects on turnover rates .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (solvent, temperature, co-catalysts) or impurities. Systematic replication under controlled environments (e.g., standardized glovebox protocols) is critical. Meta-analyses of kinetic data, normalized by turnover frequency (TOF) or activation energy (Ea), can identify outliers. Cross-validation with in-situ spectroscopic techniques (e.g., EXAFS for local hafnium coordination) helps isolate structural contributors to activity .

Q. What computational strategies predict this compound’s reactivity in non-conventional solvent systems?

- Methodological Answer : Density Functional Theory (DFT) simulations model solvent-ligand interactions, focusing on solvation energies and transition-state geometries. Polarizable continuum models (PCM) or explicit solvent molecules (e.g., toluene, THF) are used to assess steric crowding and dielectric effects. Pair these with experimental validation via kinetic profiling in ionic liquids or supercritical CO2 to explore solvent-induced reactivity shifts .

Q. Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in this compound-based catalysis studies?

- Methodological Answer : Document all synthetic and catalytic steps with granular detail (e.g., glovebox O2/H2O levels, catalyst aging time). Use internal standards (e.g., ferrocene for NMR) and replicate trials with independent batches. Publish raw data (e.g., crystallographic CIF files, kinetic traces) in supplementary materials. Follow Beilstein Journal guidelines for experimental rigor, including full characterization of ≥95% purity for all compounds .

Q. What statistical approaches are recommended for analyzing discrepancies in this compound’s ligand-exchange kinetics?

- Methodological Answer : Apply multivariate regression to deconvolute temperature, concentration, and solvent effects. Use error-propagation models to quantify uncertainty in rate constants. For non-linear behavior (e.g., autocatalysis), employ stochastic simulations or Bayesian inference. Open-source tools like Python’s SciPy or R’s NLS packages facilitate robust analysis .

属性

分子式 |

C28H28Hf |

|---|---|

分子量 |

543.0 g/mol |

IUPAC 名称 |

hafnium(4+);methanidylbenzene |

InChI |

InChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |

InChI 键 |

KNLGRGALOHHVOL-UHFFFAOYSA-N |

规范 SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。